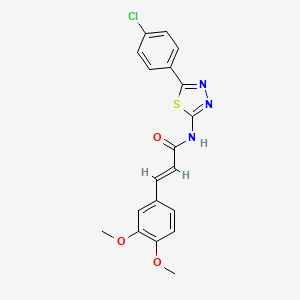
(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. The structural features of this compound, including the thiadiazole ring and the acrylamide moiety, are known to contribute to various pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit potent anticancer properties. For instance:
- Cytotoxic Effects : The compound has shown significant cytotoxicity against various cancer cell lines. In vitro studies reported an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating strong growth inhibition through mechanisms that may involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptotic cell death and inhibit critical proteins involved in cell proliferation .
Antimicrobial Activity
The compound has also demonstrated activity against Mycobacterium tuberculosis:
- Antitubercular Properties : Specific derivatives have been noted for their effectiveness against tuberculosis cell lines. The mechanism likely involves interference with essential biochemical pathways necessary for the survival of the bacteria .
Case Study 1: Anticancer Efficacy
A study evaluated a series of 1,3,4-thiadiazole derivatives including our compound against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).
- Results : The compound exhibited IC50 values ranging from 0.28 µg/mL to 9.6 µM across different cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | Apoptosis induction |
| HepG2 | 9.6 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Pathogen : Mycobacterium tuberculosis.
- Findings : The compound showed promising results in inhibiting bacterial growth, suggesting potential as a therapeutic agent in treating tuberculosis .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Thiadiazole | IC50 = 0.28 µg/mL | Active against M. tuberculosis |
| Compound B | Oxadiazole | IC50 = 5.36 µg/mL | Not active |
| Compound C | Thiadiazole | IC50 = 9.6 µM | Active against M. tuberculosis |
属性
IUPAC Name |
(E)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-25-15-9-3-12(11-16(15)26-2)4-10-17(24)21-19-23-22-18(27-19)13-5-7-14(20)8-6-13/h3-11H,1-2H3,(H,21,23,24)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRILADUDBSYWSM-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














